molecular formula C12H24N2O B12884541 2-[(E)-(1-Methyl-5-pentylpyrrolidin-2-ylidene)amino]ethan-1-ol CAS No. 61309-18-0

2-[(E)-(1-Methyl-5-pentylpyrrolidin-2-ylidene)amino]ethan-1-ol

Cat. No.: B12884541
CAS No.: 61309-18-0
M. Wt: 212.33 g/mol
InChI Key: AKDQAOBCNRMEAD-UHFFFAOYSA-N
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Description

2-[(E)-(1-Methyl-5-pentylpyrrolidin-2-ylidene)amino]ethan-1-ol is a chemical compound characterized by a pyrrolidine ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(E)-(1-Methyl-5-pentylpyrrolidin-2-ylidene)amino]ethan-1-ol typically involves the reaction of a pyrrolidine derivative with an appropriate aldehyde or ketone under specific conditions. The reaction is often catalyzed by acids or bases to facilitate the formation of the desired product. The reaction conditions, such as temperature and solvent, are optimized to achieve high yields and purity.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction parameters, ensuring consistent quality and efficiency. The use of advanced purification techniques, such as chromatography, further enhances the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-[(E)-(1-Methyl-5-pentylpyrrolidin-2-ylidene)amino]ethan-1-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or ketones.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Reagents like halogens and nucleophiles are employed under various conditions, including acidic or basic environments.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

2-[(E)-(1-Methyl-5-pentylpyrrolidin-2-ylidene)amino]ethan-1-ol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[(E)-(1-Methyl-5-pentylpyrrolidin-2-ylidene)amino]ethan-1-ol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. These interactions can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine: A simple nitrogen-containing heterocycle with similar structural features.

    Prolinol: A derivative of pyrrolidine with hydroxyl groups, used in various chemical reactions.

    Pyrrolizines: Compounds with fused pyrrolidine rings, known for their biological activities.

Uniqueness

2-[(E)-(1-Methyl-5-pentylpyrrolidin-2-ylidene)amino]ethan-1-ol is unique due to its specific structural configuration and functional groups, which confer distinct chemical and biological properties

Properties

CAS No.

61309-18-0

Molecular Formula

C12H24N2O

Molecular Weight

212.33 g/mol

IUPAC Name

2-[(1-methyl-5-pentylpyrrolidin-2-ylidene)amino]ethanol

InChI

InChI=1S/C12H24N2O/c1-3-4-5-6-11-7-8-12(14(11)2)13-9-10-15/h11,15H,3-10H2,1-2H3

InChI Key

AKDQAOBCNRMEAD-UHFFFAOYSA-N

Canonical SMILES

CCCCCC1CCC(=NCCO)N1C

Origin of Product

United States

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